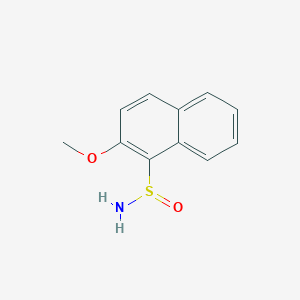

2-Methoxynaphthalene-1-sulfinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxynaphthalene-1-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJGMXUFCBHURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methoxynaphthalene-1-sulfinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Methoxynaphthalene-1-sulfinamide. The synthesis is based on established modern methodologies for the preparation of arylsulfinamides, offering a robust and efficient pathway for researchers in medicinal chemistry and drug development. This document outlines the reaction principles, detailed experimental protocols, and expected quantitative data.

Introduction

This compound is an organic compound featuring a naphthalene core, a methoxy functional group, and a sulfinamide moiety. Sulfinamides are important structural motifs in medicinal chemistry due to their ability to act as chiral auxiliaries and their presence in various biologically active molecules. The synthesis of novel sulfinamide derivatives is of significant interest for the development of new therapeutic agents. This guide details a one-pot synthesis strategy that avoids the isolation of sensitive intermediates, proceeding from a readily available naphthalene precursor.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a one-pot reaction sequence commencing with the formation of an organometallic intermediate from 1-bromo-2-methoxynaphthalene. This is followed by the introduction of a sulfur dioxide surrogate, in-situ chlorination, and subsequent amination to yield the final product. The overall transformation is depicted below:

Caption: Proposed one-pot synthesis of this compound.

The key steps in this pathway are:

-

Formation of an Organometallic Reagent: 1-bromo-2-methoxynaphthalene is converted to either a Grignard reagent using magnesium (Mg) or an organolithium reagent via lithium-halogen exchange with n-butyllithium (n-BuLi).

-

Sulfinylation: The organometallic intermediate reacts with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable and easy-to-handle sulfur dioxide surrogate, to form a metal sulfinate salt.

-

Formation of Sulfinyl Chloride: The in-situ generated sulfinate is treated with thionyl chloride (SOCl₂) to form the corresponding 2-methoxynaphthalene-1-sulfinyl chloride.

-

Amination: The reactive sulfinyl chloride is then quenched with an amine source, in this case, aqueous ammonia, to afford the target this compound.

Quantitative Data

The following tables summarize the representative quantitative data for the proposed synthesis, based on typical yields and stoichiometry reported for similar reactions in the literature.[1][2]

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Density (g/mL) | Volume (mL) |

| 1-Bromo-2-methoxynaphthalene | 237.10 | 1.0 | 1.0 | - | - |

| Magnesium (turnings) | 24.31 | 1.2 | 1.2 | - | - |

| DABSO | 240.29 | 0.6 | 0.6 | - | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 | 1.1 | 1.63 | 0.08 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 3.0 | 3.0 | 0.90 | - |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 0.89 | ~10 |

Table 2: Product and Yield Information

| Product | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Typical Isolated Yield (%) | Typical Isolated Yield (mg) |

| This compound | 221.27 | 221.3 | 65 - 75 | 143.8 - 166.0 |

Experimental Protocol

This section provides a detailed methodology for the one-pot synthesis of this compound. This protocol is adapted from established procedures for the synthesis of arylsulfinamides.[1][2][3][4]

Materials and Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Syringes

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography equipment (for purification)

Reagents

-

1-Bromo-2-methoxynaphthalene

-

Magnesium turnings (activated)

-

1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia (28-30%)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Detailed Procedure

The experimental workflow is illustrated in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of the Grignard Reagent:

-

To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 mmol).

-

Add a small crystal of iodine to activate the magnesium.

-

In a separate flask, dissolve 1-bromo-2-methoxynaphthalene (1.0 mmol) in anhydrous THF (~5 mL).

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Sulfinylation and Sulfinyl Chloride Formation:

-

In a separate flask, suspend DABSO (0.6 mmol) in anhydrous THF (~5 mL).

-

To the freshly prepared Grignard reagent, add the DABSO suspension via cannula or syringe.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Slowly add thionyl chloride (1.1 mmol) to the reaction mixture and continue stirring for another 30 minutes at room temperature.

-

-

Amination and Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (3.0 mmol) to the flask.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Conclusion

The proposed synthesis provides a practical and efficient route to this compound. The one-pot nature of the reaction, coupled with the use of a stable sulfur dioxide surrogate, makes this an attractive method for the synthesis of this and other related arylsulfinamides. This guide offers a solid foundation for researchers to produce this compound for further studies in drug discovery and development.

References

Technical Guide: Preparation of Enantiopure 2-Methoxynaphthalene-1-sulfinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust methodology for the preparation of enantiopure 2-Methoxynaphthalene-1-sulfinamide. This chiral building block is of significant interest in medicinal chemistry and asymmetric synthesis. The following sections detail the synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of enantiopure this compound is achieved through a three-step sequence, commencing with the commercially available 2-methoxynaphthalene. The overall transformation involves the regioselective bromination of the naphthalene core, followed by the formation of a Grignard reagent, which is then reacted with a chiral sulfinylating agent to induce asymmetry.

Figure 1: Overall synthetic workflow for enantiopure this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-methoxynaphthalene

This procedure outlines the regioselective bromination of 2-methoxynaphthalene at the C1 position.

Materials:

-

2-Methoxynaphthalene

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Dichloromethane

Procedure:

-

In a fume hood, dissolve 2-methoxynaphthalene (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine dissipates.

-

Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hexanes to afford 1-Bromo-2-methoxynaphthalene as a white to off-white solid.

Table 1: Quantitative Data for the Synthesis of 1-Bromo-2-methoxynaphthalene

| Parameter | Value |

| Molar Ratio (2-Methoxynaphthalene:Bromine) | 1 : 1.05 |

| Reaction Temperature | 0 °C to rt |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

| Melting Point | 79-81 °C |

Step 2: Preparation of 2-Methoxynaphthalene-1-magnesium bromide (Grignard Reagent)

This protocol describes the formation of the Grignard reagent from 1-Bromo-2-methoxynaphthalene. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

1-Bromo-2-methoxynaphthalene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a single crystal)

Procedure:

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 1-Bromo-2-methoxynaphthalene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

-

Once the reaction has started, add the remaining solution of 1-Bromo-2-methoxynaphthalene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The resulting dark solution of 2-Methoxynaphthalene-1-magnesium bromide is used directly in the next step.

Step 3: Asymmetric Synthesis of Enantiopure this compound

This procedure details the diastereoselective reaction of the Grignard reagent with a chiral sulfinate ester, followed by amination to yield the enantiopure sulfinamide. A commonly used chiral auxiliary for this transformation is (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate (Andersen's reagent). The choice of the (S) or (R) enantiomer of the sulfinate ester will determine the stereochemistry of the final product. This protocol will describe the synthesis of one enantiomer; the other can be obtained by using the opposite enantiomer of the chiral auxiliary.

Materials:

-

Solution of 2-Methoxynaphthalene-1-magnesium bromide in THF (from Step 2)

-

(1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium amide (LiNH2) or a solution of ammonia in an appropriate solvent

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, dissolve (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate (0.9 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared solution of 2-Methoxynaphthalene-1-magnesium bromide (1.0 eq) to the cooled solution of the chiral sulfinate ester via cannula.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

In a separate flask, prepare a suspension of lithium amide (2.0 eq) in anhydrous THF.

-

Transfer the reaction mixture from the Grignard addition to the lithium amide suspension at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiopure this compound.

Table 2: Quantitative Data for the Asymmetric Synthesis of this compound

| Parameter | Value |

| Molar Ratio (Grignard:Sulfinate:Amide) | 1 : 0.9 : 2 |

| Reaction Temperature | -78 °C to rt |

| Reaction Time | 12-16 hours |

| Typical Diastereomeric Excess (d.e.) | >95% |

| Typical Enantiomeric Excess (e.e.) | >95% |

| Typical Yield | 70-85% |

Logical Workflow for Asymmetric Induction

The stereochemical outcome of the reaction is determined by the nucleophilic attack of the Grignard reagent on the sulfur atom of the chiral menthyl sulfinate. The bulky menthyl group directs the approach of the nucleophile, leading to a highly diastereoselective transformation. Subsequent displacement of the menthoxy group by an amide source proceeds with inversion of configuration at the sulfur center, affording the enantiopure sulfinamide.

Figure 2: Logical relationship for the asymmetric synthesis step.

An In-depth Technical Guide to the Chemical Properties of 2-Methoxynaphthalene-1-sulfinamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Methoxynaphthalene-1-sulfinamide is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of its precursors, general characteristics of aryl sulfinamides, and data on closely related compounds. The information herein is intended to serve as a scientific resource and guide for research and development activities.

Introduction

This compound is a niche organic compound with potential applications in medicinal chemistry and drug development. As a derivative of 2-methoxynaphthalene and belonging to the class of sulfinamides, it possesses a unique combination of structural features that make it an interesting candidate for further investigation. Sulfinamides are recognized as important intermediates and chiral auxiliaries in asymmetric synthesis, particularly for the preparation of chiral amines which are prevalent in many therapeutic agents.[1][2] This guide aims to provide a detailed understanding of its chemical properties, potential synthetic routes, and experimental considerations.

Core Chemical Properties

Due to the scarcity of direct experimental data for this compound, the following table summarizes the known properties of the closely related precursor, 2-methoxynaphthalene, and predicted properties for a substituted derivative, N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. These values provide a foundational understanding of the core structure and its likely physical characteristics.

| Property | 2-Methoxynaphthalene | N,N-diethyl-2-methoxynaphthalene-1-sulfinamide (Predicted) |

| Molecular Formula | C₁₁H₁₀O | C₁₅H₁₉NO₂S |

| Molecular Weight | 158.20 g/mol [3][4] | 277.38 g/mol [5] |

| CAS Number | 93-04-9[3][4] | 102333-48-2[5] |

| Boiling Point | 274 °C[3][4] | 449.7 ± 47.0 °C[5] |

| Melting Point | 70-73 °C[3][4] | - |

| Density | 1.064 g/mL at 25 °C[3][4] | 1.21 ± 0.1 g/cm³[5] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, and carbon disulfide.[6] | - |

| pKa | - | -3.96 ± 0.70[5] |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the formation of an intermediate sulfinyl chloride, followed by amination. Below are detailed, generalized experimental protocols for the key steps that could be adapted for the synthesis of the target molecule.

Synthesis of 2-Methoxynaphthalene-1-sulfonyl chloride

The initial step would involve the conversion of 2-methoxynaphthalene to its corresponding sulfonyl chloride. A common method for this transformation is sulfochlorination using chlorosulfonic acid.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, place 2-methoxynaphthalene (1 equivalent).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 2-Methoxynaphthalene-1-sulfonyl chloride, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

A commercially available source for 2-Methoxynaphthalene-1-sulfonyl chloride is also noted under CAS No. 96362-60-6.[7]

Synthesis of this compound

The sulfonyl chloride intermediate can then be converted to the sulfinamide by reaction with an ammonia source.

Experimental Protocol:

-

Dissolve the synthesized 2-Methoxynaphthalene-1-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Potential Signaling Pathways and Logical Relationships in Drug Development

Aryl sulfinamides are valuable in drug discovery due to their role as chiral auxiliaries and their presence in some biologically active molecules.[1][2] The logical workflow for investigating a new chemical entity like this compound in a drug development context is outlined below.

Caption: Drug discovery workflow for this compound.

Spectroscopic Data (Reference Data from 2-Methoxynaphthalene)

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methoxynaphthalene:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the naphthalene ring and a characteristic singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the ten aromatic carbons and one for the methoxy carbon.

Infrared (IR) Spectroscopy of 2-Methoxynaphthalene:

The IR spectrum would exhibit characteristic absorption bands for:

-

Aromatic C-H stretching

-

Aromatic C=C stretching

-

C-O stretching of the methoxy group

Conclusion

This compound represents an under-explored molecule with potential for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely chemical properties and outlines rational synthetic approaches based on established chemical principles and data from related compounds. The provided experimental protocols and logical workflows are intended to facilitate further research and development of this and similar molecules. As new research emerges, a more complete and experimentally validated profile of this compound will undoubtedly become available.

References

- 1. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methoxynaphthalene | 93-04-9 [chemicalbook.com]

- 4. 2-Methoxynaphthalene 99 93-04-9 [sigmaaldrich.com]

- 5. 102333-48-2 CAS MSDS (N,N-DIETHYL-2-METHOXY-1-NAPHTHALENESULFINAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 7. chiralen.com [chiralen.com]

Physical properties of 2-Methoxynaphthalene-1-sulfinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of 2-Methoxynaphthalene-1-sulfinamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Core Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 449.7 ± 47.0 °C | Predicted for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. The boiling point of the unsubstituted sulfinamide is expected to be different. |

| Density | 1.21 ± 0.1 g/cm³ | Predicted for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. |

| pKa | -3.96 ± 0.70 | Predicted for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. This value suggests the compound is not readily protonated. |

Experimental Protocols

The synthesis of this compound can be achieved via the reaction of 2-Methoxynaphthalene-1-sulfonyl chloride with ammonia. The following protocol is a generalized procedure based on established methods for the synthesis of primary sulfonamides from sulfonyl chlorides.

Synthesis of this compound from 2-Methoxynaphthalene-1-sulfonyl chloride

Materials:

-

2-Methoxynaphthalene-1-sulfonyl chloride

-

Concentrated ammonium hydroxide solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxynaphthalene-1-sulfonyl chloride in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel and add deionized water.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Potential Biological Significance and Screening Workflow

While specific biological activities of this compound have not been extensively reported, derivatives of both naphthalene and sulfonamides are known to exhibit a wide range of pharmacological properties. Naphthalene derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. Similarly, the sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, carbonic anhydrase inhibiting, and anticancer drugs.

Given the structural combination of a methoxynaphthalene core and a sulfinamide group, this compound represents a novel scaffold for biological investigation. A logical workflow for screening its potential biological activities is proposed below.

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: General laboratory workflow for the synthesis of this compound.

Spectroscopic Analysis of 2-Methoxynaphthalene-1-sulfinamide: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of novel organic compounds is fundamental to advancements in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This technical guide outlines the spectroscopic characterization of 2-Methoxynaphthalene-1-sulfinamide. In the absence of specific experimental data for this compound, we present comprehensive data for 2-Methoxynaphthalene as a reference, alongside generalized experimental protocols that can be adapted for the analysis of the target sulfinamide derivative.

Spectroscopic Data for the Reference Compound: 2-Methoxynaphthalene

The following tables summarize the key spectroscopic data for 2-Methoxynaphthalene. This information can serve as a foundational reference for interpreting the spectra of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 2-Methoxynaphthalene

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.76 | d | Ar-H |

| 7.74 | d | Ar-H |

| 7.44 | m | Ar-H |

| 7.33 | m | Ar-H |

| 7.14 | d | Ar-H |

| 7.13 | s | Ar-H |

| 3.91 | s | -OCH₃ |

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Data for 2-Methoxynaphthalene

| Chemical Shift (ppm) | Assignment |

| 157.6 | C-O |

| 134.6 | Ar-C |

| 129.3 | Ar-C |

| 129.0 | Ar-CH |

| 127.5 | Ar-CH |

| 126.8 | Ar-CH |

| 126.3 | Ar-CH |

| 123.7 | Ar-CH |

| 119.0 | Ar-CH |

| 105.7 | Ar-CH |

| 55.3 | -OCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for 2-Methoxynaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2830-2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1650 | Strong | Aromatic C=C Stretch |

| 1250-1300 | Strong | C-O Stretch (Aryl Ether) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 2-Methoxynaphthalene

| m/z | Relative Intensity (%) | Assignment |

| 158.0 | 99.99 | [M]⁺ (Molecular Ion) |

| 115.0 | 92.81 | [M-CH₃-CO]⁺ |

| 128.0 | 12.69 | [M-CH₂O]⁺ |

| 159.0 | 12.29 | [M+1]⁺ |

| 116.0 | 9.57 | [M-C₂H₂O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols for Spectroscopic Analysis

The following are detailed methodologies for acquiring NMR, IR, and MS data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS). For direct infusion, a standalone MS with an appropriate ionization source can be used.

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel organic compound.

This guide provides a foundational framework for researchers and scientists engaged in the synthesis and characterization of this compound and other novel chemical entities. The provided data for 2-Methoxynaphthalene serves as a crucial starting point for spectral interpretation, and the detailed protocols offer a clear path for obtaining high-quality spectroscopic data.

In-depth Technical Guide on the Crystal Structure of 2-Methoxynaphthalene Derivatives

A comprehensive analysis of the crystallographic data and experimental protocols for a key sulfinate analogue, providing insights relevant to drug development and molecular design.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The requested technical guide on the crystal structure of 2-Methoxynaphthalene-1-sulfinamide could not be generated. A thorough search of available scientific literature and crystallographic databases did not yield specific crystallographic data or detailed experimental protocols for this particular compound.

However, to provide a valuable resource on a closely related and structurally significant molecule, this guide focuses on the crystal structure of (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate . The analysis of this sulfinate, which differs from the requested sulfinamide at the sulfur atom's substituent, offers pertinent insights into the stereochemistry and solid-state conformation of the 2-methoxynaphthalene-1-sulfinyl moiety. The absolute stereochemistry of this compound has been confirmed through the crystallographic data discussed herein[1][2].

Introduction to 2-Methoxynaphthalene Sulfinates in Drug Discovery

Chiral sulfinates and their derivatives are pivotal intermediates in asymmetric synthesis, allowing for the stereocontrolled introduction of sulfur-containing functional groups. The menthyl group, as utilized in (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate, serves as a powerful chiral auxiliary. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for the rational design of new chemical entities and for controlling the stereochemical outcome of synthetic transformations in drug development.

This document provides a summary of the crystallographic data and a generalized experimental workflow for the structure determination of compounds similar to (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate, based on standard practices in the field.

Crystallographic Data Summary

While the specific numerical data for bond lengths, angles, and atomic coordinates for CCDC 163969 were not directly accessible through the conducted searches, the following table outlines the typical crystallographic parameters that would be determined for such a molecule. This serves as a template for the expected data presentation.

Table 1: Representative Crystallographic Data for a 2-Methoxynaphthalene Derivative

| Parameter | Typical Value Range / Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10 - 20 |

| b (Å) | 5 - 15 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 2000 - 4000 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 100 - 298 |

| R-factor | < 0.05 |

| CCDC Deposition No. | 163969 |

Experimental Protocols

The following sections describe the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a compound like (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate.

Synthesis and Crystallization

The synthesis of chiral sulfinates often involves the reaction of a sulfinyl chloride with a chiral alcohol in the presence of a base. For the title compound, this would typically involve the reaction of 2-methoxy-naphthalene-1-sulfinyl chloride with (1R,2S,5R)-(-)-menthol.

Typical Synthesis Protocol:

-

A solution of (1R,2S,5R)-(-)-menthol in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A base, such as pyridine or triethylamine, is added to the solution.

-

A solution of 2-methoxy-naphthalene-1-sulfinyl chloride in the same solvent is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane, or dichloromethane/hexane).

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Data Collection Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector (e.g., CCD or CMOS).

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

The collected data are processed to determine the unit cell parameters and to integrate the reflection intensities.

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The absolute configuration is determined using the Flack parameter.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of a chiral sulfinate.

Caption: General workflow for the synthesis and crystal structure determination of a chiral sulfinate.

Conclusion

While the crystal structure of this compound remains to be reported, the analysis of the closely related (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate provides a solid foundation for understanding the conformational and stereochemical properties of this class of compounds. The experimental protocols and data structure outlined in this guide serve as a valuable reference for researchers in the field of medicinal chemistry and materials science. The determination of the crystal structure of the target sulfinamide is a clear next step for future research to enable direct structural comparisons and further refine structure-activity relationships.

References

Navigating the Bioactive Landscape of Naphthalene-Based Sulfonamides: A Technical Guide to Their Mechanisms of Action

Disclaimer: This technical guide addresses the mechanism of action of 2-methoxynaphthalene-1-sulfonamide derivatives and related naphthalenic sulfonamides. Extensive literature searches did not yield specific data for 2-methoxynaphthalene-1-sulfinamide derivatives. The information presented herein is based on the closely related and well-researched sulfonamide analogues, providing insights into the potential biological activities of this chemical class.

Introduction

Naphthalene derivatives form the backbone of numerous therapeutic agents, with the 2-methoxynaphthalene scaffold being a key component of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. The incorporation of a sulfonamide moiety, a privileged functional group in medicinal chemistry, onto the naphthalene ring system has given rise to a diverse range of biologically active molecules. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and metabolic disease-modifying agents. This guide provides an in-depth overview of the mechanisms of action for various 2-methoxynaphthalene-1-sulfonamide derivatives and their isomers, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanisms of Action

Research into naphthalenic sulfonamides has revealed several key molecular targets and pathways through which these compounds exert their pharmacological effects. The primary mechanisms identified in the literature include the inhibition of Fatty Acid Binding Protein 4 (FABP4), cyclooxygenase (COX) enzymes, and tubulin polymerization.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

A significant area of research has focused on naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4).[1] FABP4 is a key regulator of glucose and lipid metabolism and is implicated in the pathogenesis of type 2 diabetes and atherosclerosis.[1]

FABP4 is predominantly expressed in adipocytes and macrophages, where it facilitates the transport of fatty acids and modulates signaling pathways related to inflammation and insulin resistance. Inhibition of FABP4 is a promising therapeutic strategy for metabolic diseases.

| Compound ID | Structure | FABP4 Ki (nM) | FABP3 Ki (nM) | FABP5 Ki (nM) | Reference |

| BMS309403 | (Reference Compound) | <2 | 250 | 350 | [1] |

| 16dk | Naphthalene-1-sulfonamide derivative | 1 | >10000 | 1200 | [1] |

| 16do | Naphthalene-1-sulfonamide derivative | 3 | >10000 | 2000 | [1] |

| 16du | Naphthalene-1-sulfonamide derivative | 2 | >10000 | 1500 | [1] |

| A16 | Dual FABP4/5 inhibitor | 1 (IC50) | >25000 (IC50) | 120 (IC50) | [2] |

| B8 | Dual FABP4/5 inhibitor | 2 (IC50) | >25000 (IC50) | 150 (IC50) | [2] |

FABP4 Inhibition Assay (Fluorescence Displacement): [1]

-

Reagents: Recombinant human FABP4 protein, 1-anilinonaphthalene-8-sulfonic acid (ANS) fluorescent probe, test compounds.

-

Procedure:

-

A solution of FABP4 protein and ANS is prepared in a suitable buffer (e.g., PBS).

-

The test compound, dissolved in DMSO, is added to the protein-probe solution in a 96-well plate.

-

The mixture is incubated at room temperature.

-

Fluorescence is measured using a plate reader with excitation and emission wavelengths appropriate for ANS (e.g., 355 nm excitation, 460 nm emission).

-

The displacement of ANS by the inhibitor results in a decrease in fluorescence, which is used to calculate the inhibitory activity (IC50 or Ki).

-

Inhibition of Cyclooxygenase (COX) Enzymes

Derivatives of 6-methoxy-naphthalene with a methylsulfonamido group have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.[3] This mechanism is central to the anti-inflammatory effects of NSAIDs.

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes, particularly COX-2, is a major strategy for anti-inflammatory drug development.

| Compound ID | Concentration (µM) | % Inhibition COX-1 | % Inhibition COX-2 | Reference |

| 4 | 10 | 87 | 29 | [3] |

| 6b | 10 | 50 | 65 | [3] |

In Vitro COX Inhibition Assay: [3]

-

Enzymes: Ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Procedure:

-

The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution containing a cofactor (e.g., hematin) and an indicator (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

The reaction is initiated by the addition of arachidonic acid.

-

The consumption of oxygen is monitored using a Clark-type oxygen electrode, or the production of prostaglandins (e.g., PGE2) is measured by ELISA.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

Inhibition of Tubulin Polymerization

Certain naphthalenic sulfonamide derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[4] Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton is particularly detrimental to rapidly dividing cancer cells.

| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |

| 5c | 0.51 | 0.33 | 2.8 | [4] |

| Cisplatin | 8.62 | 10.15 | N/A | [4] |

| CA-4 | 0.003 | 0.002 | 1.2 | [4] |

Cell Proliferation Assay (CCK-8): [4]

-

Cell Lines: Human breast cancer cells (MCF-7) and human non-small cell lung carcinoma cells (A549).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plates are incubated.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

-

Tubulin Polymerization Assay: [4]

-

Reagents: Purified tubulin, polymerization buffer (e.g., containing GTP and glutamate).

-

Procedure:

-

The test compound is incubated with tubulin in the polymerization buffer at 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

The IC50 value for the inhibition of tubulin polymerization is determined.

-

Conclusion

Derivatives of 2-methoxynaphthalene incorporating a sulfonamide group represent a versatile class of compounds with significant therapeutic potential. The primary mechanisms of action identified to date involve the inhibition of key proteins in metabolic, inflammatory, and cell division pathways, including FABP4, COX enzymes, and tubulin. The structure-activity relationship studies within these series of compounds highlight the importance of the substitution pattern on both the naphthalene core and the sulfonamide moiety for achieving high potency and selectivity. While specific data on this compound derivatives are not yet available in the public domain, the comprehensive research on the corresponding sulfonamides provides a strong foundation for the future exploration and development of this chemical class for various therapeutic applications. Further investigation is warranted to elucidate the precise molecular interactions and to explore the full pharmacological potential of these promising compounds.

References

- 1. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of new dual FABP4/5 inhibitors based on a naphthalene-1-sulfonamide FABP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Potential of 2-Methoxynaphthalene-1-sulfinamide in Asymmetric Synthesis: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific application notes or detailed protocols for the use of 2-Methoxynaphthalene-1-sulfinamide as a chiral auxiliary. The following information is therefore based on the well-established principles of asymmetric synthesis using analogous aryl sulfinamides, most notably the widely used tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide. The provided protocols are representative examples and would require optimization for the specific substrate and the this compound auxiliary.

Introduction

Chiral sulfinamides are powerful and versatile chiral auxiliaries in asymmetric synthesis, primarily utilized for the stereoselective preparation of chiral amines.[1][2][3][4] The sulfinamide moiety, featuring a stereogenic sulfur atom, can be temporarily installed on a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then readily cleaved to afford the desired chiral product in high enantiomeric excess. The bulky and electronically distinct nature of the 2-methoxynaphthalene group in this compound suggests it could offer unique stereochemical control and potential advantages in specific synthetic transformations.

The general strategy for using sulfinamide auxiliaries involves the condensation with an aldehyde or ketone to form an N-sulfinylimine. This intermediate then undergoes diastereoselective nucleophilic addition. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. Subsequent removal of the sulfinyl group reveals the chiral amine.

Key Applications and Potential Advantages

The primary application of chiral sulfinamides is in the asymmetric synthesis of α-chiral amines, which are ubiquitous structural motifs in pharmaceuticals and natural products.[3] By analogy with other aryl sulfinamides, this compound is expected to be effective in the following transformations:

-

Synthesis of Chiral Amines: Diastereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to N-sulfinylimines derived from this compound.

-

Synthesis of Chiral Amino Alcohols: Diastereoselective reduction of N-sulfinyl β-ketoimines.

-

Synthesis of Chiral Aziridines: Reaction of N-sulfinylimines with sulfur ylides or diazo compounds.[2]

-

Asymmetric Mannich Reactions: As a chiral directing group in the addition of enolates to N-sulfinylimines.

The larger steric bulk of the 2-methoxynaphthalene group compared to a tert-butyl or p-tolyl group could potentially lead to higher diastereoselectivities in certain reactions. Furthermore, the electronic properties of the methoxynaphthalene system may influence the reactivity of the corresponding N-sulfinylimine.

Experimental Protocols (Generalized)

The following are generalized protocols based on established procedures for other chiral sulfinamides. These protocols would require optimization for this compound.

Protocol 1: Synthesis of N-Sulfinylimines

This protocol describes the formation of an N-sulfinylimine from an aldehyde and this compound.

Materials:

-

Aldehyde

-

(R)- or (S)-2-Methoxynaphthalene-1-sulfinamide

-

Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the aldehyde (1.0 equiv) in anhydrous DCM under an inert atmosphere, add (R)- or (S)-2-Methoxynaphthalene-1-sulfinamide (1.05 equiv).

-

Add anhydrous CuSO₄ (2.0 equiv) or Ti(OEt)₄ (2.0 equiv) as a dehydrating agent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-Sulfinylimine

This protocol outlines the synthesis of a chiral amine via the addition of an organometallic reagent.

Materials:

-

N-Sulfinylimine (from Protocol 1)

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous solvent (THF or diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the crude N-sulfinylimine (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add the Grignard reagent (1.5 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 3-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting diastereomeric sulfinamide can be purified by flash column chromatography.

Protocol 3: Cleavage of the Sulfinamide Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the free chiral amine.

Materials:

-

Purified sulfinamide (from Protocol 2)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCl)

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve the purified sulfinamide (1.0 equiv) in methanol or diethyl ether.

-

Add a solution of HCl (e.g., 4 M HCl in 1,4-dioxane, 2.0 equiv) and stir the mixture at room temperature for 1-2 hours.

-

The amine hydrochloride salt may precipitate. If so, it can be collected by filtration.

-

To obtain the free amine, treat the hydrochloride salt with a base, such as an aqueous NaOH solution, and extract with an organic solvent.

-

Dry the organic layer, filter, and concentrate to afford the chiral amine. The enantiomeric excess can be determined by chiral HPLC analysis.

Data Presentation (Hypothetical)

As no specific data for this compound exists in the searched literature, the following table presents representative data for the addition of various Grignard reagents to N-sulfinylimines derived from the well-established tert-butanesulfinamide to illustrate the expected high diastereoselectivities.

| Entry | Aldehyde (R¹CHO) | Grignard Reagent (R²MgBr) | Product (R¹R²CHNH₂) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzaldehyde | MeMgBr | 1-Phenylethanamine | 94:6 | 85 |

| 2 | Isobutyraldehyde | PhMgBr | 1-Phenyl-2-methylpropan-1-amine | 98:2 | 91 |

| 3 | Cinnamaldehyde | EtMgBr | 1-Phenylpent-1-en-3-amine | 95:5 | 88 |

| 4 | 2-Naphthaldehyde | VinylMgBr | 1-(Naphthalen-2-yl)prop-2-en-1-amine | >99:1 | 93 |

Data is illustrative and based on known results for tert-butanesulfinamide.

Visualizations

Synthesis of Chiral Amines using a Sulfinamide Auxiliary

Caption: General workflow for the asymmetric synthesis of chiral amines.

Proposed Transition State for Nucleophilic Addition

References

Application of 2-Methoxynaphthalene-1-sulfinamide in Catalytic Reactions: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield any specific examples of the application of 2-methoxynaphthalene-1-sulfinamide in catalytic reactions. The following application notes and protocols are based on the well-established use of structurally related arylsulfinamides, such as p-toluenesulfinamide, as chiral auxiliaries in asymmetric catalysis. These examples are provided to illustrate the potential applications and general methodologies that could be adapted for this compound by researchers in drug development and organic synthesis.

Introduction to Arylsulfinamides in Asymmetric Catalysis

Enantiopure arylsulfinamides are powerful and versatile chiral auxiliaries extensively used in asymmetric synthesis.[1][2] Their primary role is to control the stereochemical outcome of reactions, leading to the formation of a single enantiomer of the desired product. The sulfinyl group, with its stereogenic sulfur atom, effectively shields one face of the reactive intermediate, directing the approach of a nucleophile to the opposite face.[3] This strategy is particularly valuable in the synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals and natural products.[2]

The general workflow for using an arylsulfinamide as a chiral auxiliary involves three key steps:

-

Formation of a Chiral N-Sulfinylimine: The arylsulfinamide is condensed with a prochiral aldehyde or ketone to form a chiral N-sulfinylimine. This reaction is often catalyzed by a Lewis acid or a dehydrating agent.[4]

-

Diastereoselective Nucleophilic Addition: A nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagent), adds to the carbon-nitrogen double bond of the N-sulfinylimine. The stereochemistry of this addition is directed by the bulky sulfinyl group, resulting in a high degree of diastereoselectivity.[5]

-

Removal of the Chiral Auxiliary: The sulfinyl group is readily cleaved under mild acidic conditions to afford the desired chiral primary amine, with the chiral auxiliary being recoverable in some cases.[3]

Application Note: Asymmetric Synthesis of Chiral Amines using an Arylsulfinamide Auxiliary

This application note describes a general procedure for the asymmetric synthesis of chiral amines via the diastereoselective addition of a Grignard reagent to an N-sulfinylimine derived from an arylsulfinamide.

Table 1: Representative Data for the Diastereoselective Addition of Grignard Reagents to N-(p-Tolylsulfinyl)imines

| Entry | Aldehyde/Ketone | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | MeMgBr | 1-Phenylethanamine | 94 | >98:2 |

| 2 | Isobutyraldehyde | PhMgBr | 1-Phenyl-2-methylpropan-1-amine | 85 | 96:4 |

| 3 | Acetophenone | EtMgBr | 1-Phenylpropan-1-amine | 77 | 95:5 |

| 4 | 2-Naphthaldehyde | VinylMgBr | 1-(Naphthalen-2-yl)prop-2-en-1-amine | 89 | >98:2 |

Note: The data in this table is representative and compiled from various sources in the literature for illustrative purposes.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a chiral amine using p-toluenesulfinamide as a representative arylsulfinamide auxiliary. These procedures can be adapted for other arylsulfinamides and substrates with appropriate modifications.

Protocol 1: Synthesis of N-Benzylidene-p-toluenesulfinamide

This protocol describes the formation of a chiral N-sulfinylimine from p-toluenesulfinamide and benzaldehyde.[1]

Materials:

-

(R)- or (S)-p-Toluenesulfinamide

-

Benzaldehyde

-

Dichloromethane (DCM), anhydrous

-

Copper(II) sulfate (CuSO₄), anhydrous

-

Celites®

Procedure:

-

To a solution of p-toluenesulfinamide (1.0 eq) in anhydrous DCM, add anhydrous CuSO₄ (2.0 eq).

-

Add freshly distilled benzaldehyde (1.1 eq) to the suspension.

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid CuSO₄.

-

Wash the Celite® pad with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude N-benzylidene-p-toluenesulfinamide. The product is often pure enough for the next step without further purification.

Protocol 2: Diastereoselective Addition of a Grignard Reagent and Auxiliary Cleavage

This protocol details the nucleophilic addition of a Grignard reagent to the N-sulfinylimine followed by the removal of the chiral auxiliary to yield the chiral primary amine.

Materials:

-

N-Benzylidene-p-toluenesulfinamide (from Protocol 1)

-

Grignard reagent (e.g., MeMgBr in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Hydrochloric acid (HCl) in methanol

Procedure:

-

Dissolve the N-benzylidene-p-toluenesulfinamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

-

Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfinamide adduct.

-

Dissolve the crude adduct in methanol and add a solution of HCl in methanol.

-

Stir the mixture at room temperature for 1-2 hours to effect the cleavage of the sulfinyl group.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude amine hydrochloride can be purified by recrystallization or chromatography. The free amine can be obtained by neutralization with a base.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 4. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Naphthalene-Based Sulfinamide Ligands in Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of naphthalene-based sulfinamide-type ligands in metal-catalyzed asymmetric synthesis. While direct literature on 2-Methoxynaphthalene-1-sulfinamide as a ligand is not currently available, this document details the application of a closely related and well-documented class of chiral sulfinamide-olefin ligands incorporating a naphthalene moiety. The protocols and data presented are based on established methodologies and provide a practical guide for the synthesis and application of these powerful catalytic tools.

Introduction to Chiral Sulfinamide Ligands

Chiral sulfinamides are a versatile class of organosulfur compounds that have found widespread application in asymmetric synthesis. Their utility stems from the stereogenic sulfur center, which can effectively induce chirality in a variety of chemical transformations. When incorporated into a ligand scaffold, the sulfinamide moiety can coordinate to a metal center and create a well-defined chiral environment, enabling high levels of enantioselectivity in catalytic reactions.

Naphthalene-containing sulfinamide ligands offer the additional benefits of a rigid, sterically demanding aromatic backbone, which can further enhance facial discrimination of the substrate and improve catalyst stability. The methoxy substituent, as in the proposed this compound, would be expected to modulate the electronic properties of the ligand, potentially influencing catalyst activity and selectivity.

Synthesis of a Representative Naphthyl-Sulfinamide-Olefin Ligand

A common strategy for the synthesis of chiral sulfinamide-containing ligands involves the reaction of a chiral sulfinamide with a suitable organic scaffold. Below is a representative protocol for the synthesis of a chiral N-cinnamyl-p-toluenesulfinamide ligand, which can be adapted for naphthalene-based analogues.

Experimental Protocol: Synthesis of (S)-N-Cinnamyl-p-toluenesulfinamide

Materials:

-

(S)-p-Toluenesulfinamide

-

Cinnamaldehyde

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Sodium borohydride (NaBH₄)

-

Anhydrous dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: To a solution of (S)-p-toluenesulfinamide (1.0 eq) in anhydrous DCM, add cinnamaldehyde (1.1 eq) and Ti(OEt)₄ (2.0 eq). Stir the mixture at room temperature under an inert atmosphere for 4-6 hours until the formation of the corresponding sulfinyl imine is complete (monitored by TLC).

-

Reduction to the Amine: Cool the reaction mixture to 0 °C and add MeOH. Then, add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Filter the resulting suspension through a pad of Celite®, washing with DCM. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-N-cinnamyl-p-toluenesulfinamide.

Caption: Proposed catalytic cycle for the Rh-catalyzed 1,4-addition.

Signaling Pathways and Logical Relationships

The enantioselectivity in these reactions is dictated by the specific interactions between the substrate and the chiral catalyst complex. The sulfinamide-olefin ligand coordinates to the rhodium center, creating a chiral pocket that directs the approach of the enone substrate. The subsequent migratory insertion of the aryl group from the rhodium to the enone occurs in a stereochemically defined manner, leading to the formation of one enantiomer of the product in excess.

Diagram of Stereochemical Induction

Caption: Logical relationship of stereochemical control.

Conclusion and Future Outlook

Naphthalene-based sulfinamide ligands represent a promising class of chiral ligands for asymmetric metal catalysis. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties to achieve optimal performance in a given catalytic transformation. While the specific ligand this compound has not been extensively studied, the principles and protocols outlined in these application notes provide a solid foundation for its potential development and application. Future research in this area will likely focus on expanding the scope of reactions catalyzed by these ligands and exploring the impact of different substitution patterns on the naphthalene ring to further enhance catalytic activity and enantioselectivity.

Protocols for the N-Alkylation of 2-Methoxynaphthalene-1-sulfinamide: Application Notes for Researchers and Drug Development Professionals

Introduction

N-alkylated sulfinamides are a crucial class of compounds in medicinal chemistry and drug development, serving as key intermediates and chiral auxiliaries in the synthesis of a wide range of pharmaceuticals. The 2-methoxynaphthalene scaffold is a privileged structure found in numerous biologically active molecules. This document provides detailed application notes and protocols for the N-alkylation of 2-methoxynaphthalene-1-sulfinamide, a versatile building block for the synthesis of novel drug candidates. The following protocols are based on established methods for the N-alkylation of aryl sulfinamides and have been adapted for this specific substrate. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for their specific alkylating agents.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be prepared from the commercially available 2-methoxynaphthalene-1-sulfonyl chloride. A common method involves the reduction of the sulfonyl chloride in the presence of an amine source.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2-methoxynaphthalene-1-sulfonyl chloride to the corresponding sulfinamide using triphenylphosphine as the reducing agent and ammonia as the amine source.

Materials:

-

2-Methoxynaphthalene-1-sulfonyl chloride

-

Triphenylphosphine (PPh₃)

-

Aqueous ammonia (NH₃, 28-30%)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-methoxynaphthalene-1-sulfonyl chloride (1.0 eq) and triphenylphosphine (1.1 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (3.0 eq) to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Expected Yield: 60-75%

N-Alkylation Protocols

Two primary methods for the N-alkylation of this compound are presented here: the Mitsunobu reaction and a base-promoted alkylation with alkyl halides.

Method 1: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfinamides using an alcohol as the alkylating agent.[1][2] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols.[3]

Protocol 2: N-Alkylation of this compound via Mitsunobu Reaction

Materials:

-

This compound

-

Alcohol (e.g., benzyl alcohol, ethanol, isopropanol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.

Data Presentation: Mitsunobu Reaction

| Entry | Alcohol | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | PPh₃, DIAD | THF | 6 | 85 |

| 2 | Ethanol | PPh₃, DEAD | THF | 8 | 78 |

| 3 | Isopropanol | PPh₃, DIAD | THF | 12 | 72 |

Note: Yields are representative and may vary based on the specific alcohol and reaction conditions.

Caption: Workflow for the Mitsunobu N-alkylation.

Method 2: Base-Promoted N-Alkylation

A traditional and straightforward method for N-alkylation involves the deprotonation of the sulfinamide with a suitable base, followed by nucleophilic attack on an alkyl halide. Potassium hydroxide has been shown to be an effective base for this transformation with other aryl sulfinamides.[4]

Protocol 3: Base-Promoted N-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide, isopropyl bromide)

-

Potassium hydroxide (KOH)

-

Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add powdered potassium hydroxide (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature or heat to 40-60 °C for 2-8 hours, depending on the reactivity of the alkyl halide.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.

Data Presentation: Base-Promoted N-Alkylation

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | KOH | DMF | RT | 4 | 92 |

| 2 | Ethyl Iodide | KOH | MeCN | 50 | 6 | 85 |

| 3 | Isopropyl Bromide | KOH | DMF | 60 | 8 | 65 |